molecular formula C17H20N2O3 B1385186 N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide CAS No. 1020055-69-9

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

Cat. No. B1385186
CAS RN: 1020055-69-9
M. Wt: 300.35 g/mol
InChI Key: HCGAZFFEXXYINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide, commonly referred to as AEB, is a synthetic compound that has been studied for its potential applications in chemical synthesis, scientific research, and drug development. AEB is a derivative of benzamide and contains an aminophenyl group attached to a benzamide ring. It has been used in a variety of laboratory experiments, including enzymatic transformations, organic synthesis, and drug delivery.

Scientific Research Applications

Cancer Research

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative, acts as a histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and histone acetylation, suggesting potential as an anticancer drug (Zhou et al., 2008).

Antioxidant Properties

  • Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds play a vital role in their free radical scavenging activity (Jovanović et al., 2020).

Synthesis and Biological Evaluation

  • Various analogs of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, including this compound, have been synthesized and evaluated. Some have shown potential in inhibiting HDAC1, upregulating tumor suppressor genes, and inhibiting human cancer cell proliferation (Fréchette et al., 2008).

Antibacterial and Antifungal Properties

  • N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing a broad spectrum of activity against various microorganisms (Ertan et al., 2007).

Structural Analysis

  • Studies on the molecular structure, such as X-ray diffraction and DFT calculations, have been conducted on derivatives of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide to understand their chemical reactivity and potential medicinal applications (Demir et al., 2015).

Neurological Applications

  • Derivatives of this compound have been synthesized and tested for their neuroleptic activity, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).

Anticonvulsant Properties

  • Analogues like 4-amino-N-(2-ethylphenyl)benzamide have been synthesized and evaluated for their anticonvulsant activity, showing potential in treating seizures (Lambert et al., 1995).

properties

IUPAC Name

N-(4-aminophenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGAZFFEXXYINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 4
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.